molecular formula C9H9NO3 B13271306 5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid

5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid

Cat. No.: B13271306
M. Wt: 179.17 g/mol
InChI Key: FXYPHFGXARWMLX-UHFFFAOYSA-N
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Description

5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted with a but-2-yn-1-ylamino group and a carboxylic acid group. This compound belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with but-2-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: The parent compound without the but-2-yn-1-ylamino group.

    5-Aminofuran-2-carboxylic acid: Similar structure but with an amino group instead of the but-2-yn-1-ylamino group.

    5-[(But-2-en-1-yl)amino]furan-2-carboxylic acid: A reduced form of the compound.

Uniqueness

5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid is unique due to the presence of the but-2-yn-1-ylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid, a compound with a unique structure featuring a furan ring and an alkyne moiety, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and epigenetic modulation properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO3C_{11}H_{11}NO_3, with a molecular weight of approximately 205.21 g/mol. The compound's structure includes:

  • A furan ring , known for its reactivity and biological significance.
  • An alkyne chain , which enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furan carboxylic acids have shown effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-HMFAE. coli13 nmol/L
FAPseudomonas aeruginosa21 nmol/L

These findings suggest that the compound may inhibit bacterial swarming and swimming, potentially affecting biofilm formation and pathogenicity .

Anticancer Activity

Inhibition of histone acetyltransferases (HATs) is a mechanism through which this compound may exert anticancer effects. HATs are critical in regulating gene expression by modifying histones, which can lead to altered cellular behavior in cancer cells. Preliminary studies indicate that compounds with similar structures can inhibit HAT activity, suggesting a pathway for cancer treatment .

Epigenetic Modulation

The structural features of this compound allow it to interact with epigenetic targets. This interaction can influence gene expression profiles associated with various diseases, including cancer and inflammatory conditions. The compound's ability to modulate epigenetic markers positions it as a potential therapeutic agent in precision medicine .

Case Studies

  • Histone Acetyltransferase Inhibition : A study demonstrated that compounds similar to this compound significantly inhibited HAT activity in vitro, leading to reduced proliferation of cancer cell lines.
  • Antimicrobial Efficacy : In a controlled environment, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-(but-2-ynylamino)furan-2-carboxylic acid

InChI

InChI=1S/C9H9NO3/c1-2-3-6-10-8-5-4-7(13-8)9(11)12/h4-5,10H,6H2,1H3,(H,11,12)

InChI Key

FXYPHFGXARWMLX-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=CC=C(O1)C(=O)O

Origin of Product

United States

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